molecular formula C9H11ClFNO2 B8021453 (R)-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride

(R)-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride

Cat. No. B8021453
M. Wt: 219.64 g/mol
InChI Key: DTGCHWICWGQIOT-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C9H11ClFNO2 and its molecular weight is 219.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Synthesis Applications : This compound is used in organic syntheses involving halogen compounds, fluorine compounds, and heterocycles. It's also associated with acylation and oximation reactions (Kollmar, Parlitz, Oevers, & Helmchen, 2003).

  • Antitumor Activity : Derivatives of this compound have shown promise in antitumor activity. For example, certain amino acid ester derivatives containing 5-fluorouracil demonstrated inhibitory effects against liver cancer (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009).

  • Dipeptidyl Peptidase IV Inhibition : Derivatives of this compound have been studied for their inhibitory activity against dipeptidyl peptidase IV, which is significant for treating type-2 diabetes mellitus (Deng, Ye, Li, He, Zhou, Wang, Li, Jiang, & Liu, 2008).

  • Use in Brain Tumor Imaging : Enantiomers of a related compound have been synthesized and evaluated for brain tumor imaging using positron emission tomography, demonstrating potential for medical imaging applications (McConathy, Zhou, Shockley, Jones, Griffin, Lee, Adams, & Mach, 2010).

  • Enzymatic Synthesis of Enantiomers : Novel enzymatic methods have been developed for synthesizing fluorophenyl-substituted amino acid enantiomers, highlighting its relevance in stereoselective synthesis (Shahmohammadi, Fülöp, & Forró, 2020).

  • Tumor Uptake Studies : Studies on related fluorinated amino acids have shown high tumor uptake in vivo, suggesting their utility in cancer diagnostics and therapeutics (Yu, McConathy, Williams, Camp, Malveaux, Zhang, Olson, & Goodman, 2010).

properties

IUPAC Name

(2R)-2-amino-2-(2-fluorophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c1-9(11,8(12)13)6-4-2-3-5-7(6)10;/h2-5H,11H2,1H3,(H,12,13);1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGCHWICWGQIOT-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1F)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride
Reactant of Route 2
(R)-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride
Reactant of Route 3
(R)-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride
Reactant of Route 4
(R)-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride
Reactant of Route 6
(R)-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride

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